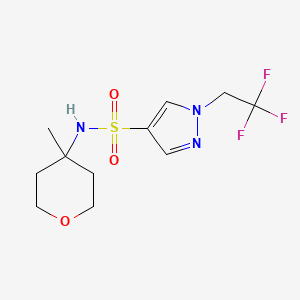
N-(4-methyloxan-4-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyloxan-4-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as MOTS-c, and it has been found to have various biochemical and physiological effects that make it a promising candidate for future research studies. In
Mécanisme D'action
The mechanism of action of MOTS-c involves its interaction with various cellular pathways, including the AMP-activated protein kinase (AMPK) pathway and the mTOR pathway. MOTS-c activates the AMPK pathway, which leads to increased glucose uptake and mitochondrial biogenesis. Additionally, MOTS-c inhibits the mTOR pathway, which can lead to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
MOTS-c has various biochemical and physiological effects, including its ability to improve insulin sensitivity, increase glucose uptake, and enhance mitochondrial function. Additionally, MOTS-c has been found to have neuroprotective effects and can improve cognitive function in animal models. MOTS-c can also regulate adipose tissue metabolism and decrease inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOTS-c in lab experiments is its ability to improve mitochondrial function and increase glucose uptake in cells. Additionally, MOTS-c has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using MOTS-c in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on MOTS-c, including its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to explore the mechanism of action of MOTS-c and its interaction with various cellular pathways. Furthermore, research studies can investigate the potential use of MOTS-c in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, future research can explore the potential use of MOTS-c in anti-aging therapies and its ability to improve lifespan and healthspan in animal models.
Conclusion:
In conclusion, N-(4-methyloxan-4-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide, or MOTS-c, is a chemical compound that has gained significant attention in scientific research in recent years. MOTS-c has various biochemical and physiological effects that make it a promising candidate for future research studies. The synthesis method of MOTS-c involves the reaction of 4-methylmorpholine N-oxide with 2,2,2-trifluoroethylhydrazine, followed by the addition of pyrazole-4-sulfonyl chloride. MOTS-c has potential scientific research applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, future research can explore the potential use of MOTS-c in the treatment of neurodegenerative diseases and anti-aging therapies.
Méthodes De Synthèse
The synthesis of MOTS-c involves the reaction of 4-methylmorpholine N-oxide with 2,2,2-trifluoroethylhydrazine, followed by the addition of pyrazole-4-sulfonyl chloride. This reaction produces the desired compound, which can be isolated and purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MOTS-c has been found to have various scientific research applications, including its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Research studies have shown that MOTS-c can improve insulin sensitivity, increase glucose uptake, and enhance mitochondrial function in cells. Additionally, MOTS-c has been found to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(4-methyloxan-4-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O3S/c1-10(2-4-20-5-3-10)16-21(18,19)9-6-15-17(7-9)8-11(12,13)14/h6-7,16H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYPWCVPSUTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NS(=O)(=O)C2=CN(N=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

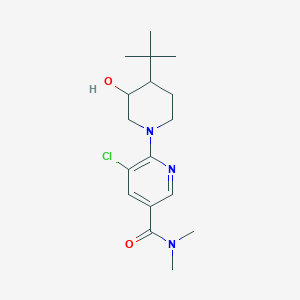
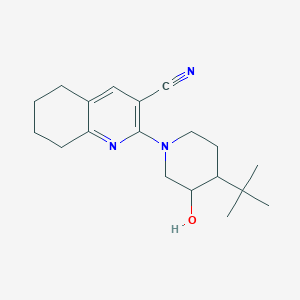

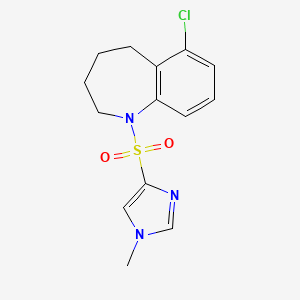
![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
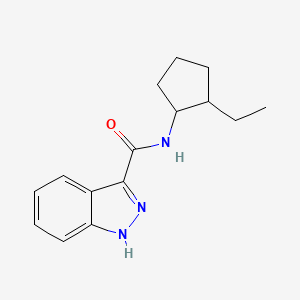
![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)
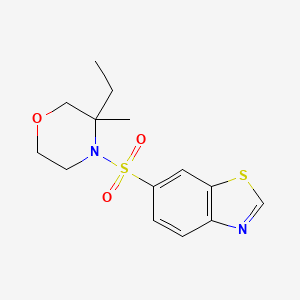
![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)